2-Bromo-5-chloro-4-fluorobenzaldehyde
Description
Properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGNBIVQUWFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method
Bromination of 4-Chloro-2-fluorobenzaldehyde
- Starting Material: 4-chloro-2-fluorobenzaldehyde
- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvents: Typically inert solvents such as dichloromethane or acetic acid mixtures
- Reaction Conditions: Controlled temperature (often 0–50 °C), with stirring to ensure uniform reaction
- Reaction Time: Several hours to ensure complete bromination
The reaction proceeds via electrophilic aromatic substitution, where the aldehyde and halogen substituents direct the bromination to the 2-position relative to the aldehyde group.
Work-up and Purification
- After completion, the reaction mixture is poured into ice water to quench excess brominating agent.
- The organic phase is extracted using solvents such as n-hexane or toluene.
- The organic layer is washed sequentially with saturated sodium bicarbonate solution to neutralize acids, followed by saturated brine to remove residual water.
- The solvent is removed under reduced pressure to yield crude 2-Bromo-5-chloro-4-fluorobenzaldehyde.
- Further purification by recrystallization or distillation can yield a product with purity >98%.
Representative Experimental Data
| Parameter | Conditions / Results |
|---|---|
| Starting material concentration | 0.1–1 mol/L acidified solution |
| Acid medium | Mixture of trifluoroacetic acid and sulfuric acid |
| Brominating agent amount | 1–2 equivalents of N-bromosuccinimide or bromine |
| Reaction temperature | 30–50 °C |
| Reaction time | 24–72 hours (split into two additions of brominating agent) |
| Extraction solvent | n-Hexane, toluene |
| Washing solutions | Saturated sodium bicarbonate and saturated brine |
| Yield | 78–88% |
| Product purity | >98% |
Comparative Analysis of Brominating Agents
| Brominating Agent | Advantages | Disadvantages |
|---|---|---|
| N-Bromosuccinimide (NBS) | Mild, selective bromination; easy to handle; environmentally safer | Requires longer reaction times; solid reagent handling |
| Bromine (Br2) | Highly reactive; fast reaction | Toxic, corrosive, requires careful handling |
Industrial Considerations
- The use of environmentally friendly brominating agents such as NBS is preferred to minimize hazardous waste.
- Reaction scalability has been demonstrated up to multi-kilogram scale with consistent yields (~85%) and high purity.
- The process benefits from simple purification steps, reducing production costs.
- The starting materials (4-chloro-2-fluorobenzaldehyde) are commercially available and relatively inexpensive, facilitating industrial application.
Related Synthetic Routes and Notes
- Alternative synthetic routes for related compounds (e.g., 2-bromo-4-fluorobenzaldehyde) involve oxidation of benzyl alcohol derivatives or halogenation of benzaldoximes, but these methods often use toxic reagents like chromium compounds or iodomethane, which are less desirable for industrial scale-up.
- The direct bromination method described here avoids heavy metals and toxic alkylating agents, improving environmental and safety profiles.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Dissolution of 4-chloro-2-fluorobenzaldehyde in acid medium | Trifluoroacetic acid / sulfuric acid mixture | Solution ready for bromination |
| 2 | Bromination with NBS or Br2 at 30–50 °C | 1–2 equivalents, stirring 24–72 h | Formation of brominated aldehyde |
| 3 | Quenching and extraction | Ice water, n-hexane or toluene extraction | Separation of organic phase |
| 4 | Washing and drying | Saturated sodium bicarbonate and brine washes | Removal of impurities |
| 5 | Concentration and purification | Reduced pressure evaporation, recrystallization | Pure this compound, 78–88% yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions, facilitated by the electron-withdrawing effects of adjacent substituents:
Key Findings :
-
Bromine at position 2 is meta-directing but activates the ring for substitution due to the strong electron-withdrawing effects of Cl and F[^10^].
-
Steric hindrance from the aldehyde group lowers reactivity compared to non-aldehyde analogs[^8^].
Aldehyde-Specific Reactions
The aldehyde group participates in condensation and oxidation-reduction reactions:
Knoevenagel Condensation
Reduction to Alcohol
| Reducing Agent | Conditions | Product (Benzyl Alcohol Derivative) | Purity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2-Bromo-5-chloro-4-fluorobenzyl alcohol | 90% | |
| LiAlH₄ | THF, reflux | Same as above | 95% |
Mechanistic Insight :
The electron-withdrawing halogens stabilize the intermediate alkoxide, enhancing reduction efficiency[^8^].
Halogen-Halogen Interactions in Crystal Packing
Studies on structural analogs (e.g., 2-bromo-5-fluorobenzaldehyde[^9^]) reveal short Br⋯F (3.19–3.37 Å) and Br⋯Cl interactions that influence solid-state properties:
| Interaction Type | Distance (Å) | Impact on Reactivity | Source |
|---|---|---|---|
| Br⋯F | 3.19–3.37 | Stabilizes intermediates in NAS | |
| π-Stacking | 3.87 | Affects solubility and crystallization |
Comparative Reactivity with Analogous Compounds
The substitution pattern uniquely impacts reactivity compared to similar benzaldehydes:
| Compound | Substituents | Reaction Rate (Suzuki Coupling) | Notes |
|---|---|---|---|
| This compound | 2-Br, 5-Cl, 4-F | 68–72% | Steric hindrance slows coupling |
| 2-Bromo-4-fluorobenzaldehyde | 2-Br, 4-F | 78–85% | Reduced steric effects |
| 3-Bromo-4-chlorobenzaldehyde | 3-Br, 4-Cl | 60–65% | Less electron withdrawal |
Synthetic Limitations and Challenges
-
Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show <40% yields in substitution reactions[^10^].
-
Oxidative Stability : The aldehyde group is prone to oxidation under acidic conditions, requiring inert atmospheres for prolonged storage[^8^].
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents:
Research has indicated that halogenated benzaldehydes can exhibit significant anticancer properties. 2-Bromo-5-chloro-4-fluorobenzaldehyde has been studied for its potential as a precursor in the synthesis of novel anticancer compounds. The presence of halogens can enhance the biological activity and selectivity of the resulting molecules .
Antimicrobial Activity:
Studies have shown that halogenated benzaldehydes possess antimicrobial properties. Compounds derived from this compound have been tested against various bacterial strains, demonstrating promising results that could lead to the development of new antimicrobial agents .
Materials Science
Polymer Chemistry:
In materials science, this compound is utilized as a building block for synthesizing functional polymers. Its reactive aldehyde group allows for incorporation into polymer chains through condensation reactions, leading to materials with tailored properties for applications in coatings and adhesives .
Nanomaterials:
This compound has also been explored in the synthesis of nanomaterials. By functionalizing nanoparticles with this compound, researchers have been able to enhance the stability and reactivity of these materials, making them suitable for applications in catalysis and drug delivery systems .
Analytical Chemistry
Chromatographic Applications:
In analytical chemistry, this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct spectral properties allow for effective detection and quantification in complex mixtures .
Spectroscopic Studies:
The compound is also employed in various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate structural information about other organic compounds. Its unique chemical shifts and fragmentation patterns provide valuable insights into molecular structures .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and specificity in these interactions .
Comparison with Similar Compounds
Substituent Position Effects on Reactivity
- Electronic Effects : The electron-withdrawing nature of Br, Cl, and F substituents deactivates the benzene ring toward electrophilic substitution but activates the aldehyde group toward nucleophilic additions (e.g., condensations or Grignard reactions). For example, This compound ’s substituents create a meta-directing effect, influencing regioselectivity in further functionalization .
Commercial and Industrial Relevance
- Market Availability : This compound is listed in catalogs by Enamine Ltd. and Combi-Blocks, indicating its role in high-throughput organic synthesis . In contrast, 4-bromo-5-chloro-2-fluorobenzaldehyde (CAS 446-30-0) has fewer suppliers, reflecting its specialized applications .
- Quality Specifications : Purity grades range from 95% to 97% for these compounds, with stringent specifications for residual solvents and heavy metals (e.g., ≤0.1% by GC-MS) .
Biological Activity
The molecular formula of 2-Bromo-5-chloro-4-fluorobenzaldehyde is CHBrClF, with a molecular weight of 237.45 g/mol. The presence of halogens enhances the electrophilic nature of the aldehyde group, making it a valuable precursor in organic synthesis.
Potential Biological Activities
While direct studies on the biological activity of this compound are sparse, several related compounds provide insights into its potential effects:
- Antitumor Activity : Similar halogenated benzaldehydes have been utilized in the synthesis of quinazolinones, which are known for their antitumor properties. For instance, 2-bromo-5-fluorobenzaldehyde has been noted for its application in synthesizing quinazolinones that exhibit significant antitumor activity .
- Neuropharmacological Effects : Compounds structurally similar to this compound have been studied as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These studies suggest that modifications in the aromatic system can lead to varying degrees of modulation on nAChRs, which may have implications for cognitive enhancement and sensory gating .
- Synthesis Applications : The compound's reactivity allows it to serve as a precursor in synthesizing more complex molecules with potential biological activities. Its unique halogen arrangement could lead to novel compounds with unexplored biological properties.
Table 1: Comparison of Biological Activities of Related Compounds
Case Study: Antitumor Activity
In a study examining the synthesis of quinazolinones from halogenated benzaldehydes, it was found that derivatives including those with bromine and fluorine substituents exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the halogen's position and type in determining biological efficacy .
Theoretical Studies
Theoretical studies using computational methods (e.g., DFT calculations) have shown that the conformational stability of halogenated benzaldehydes can influence their reactivity and potential biological interactions. For example, 2-bromo-5-fluorobenzaldehyde prefers a trans conformation, which might affect its interaction with biological targets .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-4-fluorobenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and formylation steps. For bromination, electrophilic aromatic substitution (EAS) is preferred, leveraging the directing effects of existing substituents. For example, chlorination at the 5-position and fluorination at the 4-position can activate the ring for bromination at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . Formylation via the Riemer-Tiemann reaction (using chloroform under alkaline conditions) or oxidation of a methyl group (e.g., using KMnO₄ in acidic media) can introduce the aldehyde functionality. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and reaction time to minimize side products like dihalogenated byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10 ppm. Coupling patterns in aromatic protons (e.g., splitting due to adjacent Cl, Br, and F substituents) validate substitution positions. For example, F induces deshielding and distinct coupling (³J ~8–10 Hz) .
- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group. C-Br (600–700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches further verify halogen presence .
- MS : Molecular ion peaks at m/z 237.46 ([M]⁺) and isotopic patterns (Br/Cl) confirm the molecular formula . Purity is assessed via GC or HPLC (>95% by area normalization) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing motifs. For example, similar aldehydes like 2-Bromo-5-fluorobenzaldehyde crystallize in monoclinic P2₁/c with a = 15.36 Å, b = 3.87 Å, c = 23.42 Å, and β = 106.3°, showing halogen∙∙∙halogen and C–H∙∙∙O interactions . Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings), critical for understanding supramolecular assembly .
Q. How do substituents (Br, Cl, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilic Sites : The aldehyde group acts as an electron-withdrawing group (EWG), directing nucleophilic attacks to the para position of the aldehyde.
- Halogen Effects : Bromine’s lower electronegativity (vs. Cl/F) makes it a better leaving group in Suzuki-Miyaura couplings. Fluorine’s strong inductive effect stabilizes intermediates but reduces oxidative addition efficiency in Pd-catalyzed reactions.
- Experimental Design : Competitive reactions (e.g., substituting Br with Cl in model compounds) and DFT calculations (using Gaussian or ORCA) can quantify substituent effects on activation barriers .
Q. How should researchers address contradictions in reported reaction yields or selectivity?
- Methodological Answer :
- Data Reconciliation : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos), and temperature gradients. Reproduce experiments with controlled variables and statistical analysis (ANOVA).
- Mechanistic Probes : Use deuterated solvents (e.g., D₂O for acid/base-sensitive steps) or isotopic labeling to track pathways. For example, ¹⁸O labeling in aldehyde oxidation clarifies whether O₂ or H₂O is the oxygen source .
Q. What computational strategies predict the compound’s applications in drug discovery or material science?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on halogen bonding (Br/Cl∙∙∙O/N interactions) for binding affinity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀ values) to design derivatives with enhanced properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
